Ácido (2-metoxí-5-nitrofenil)borónico

Descripción general

Descripción

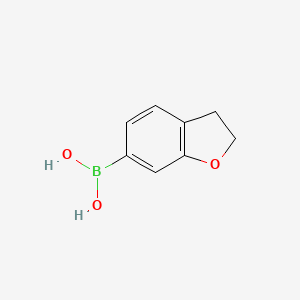

“(2-Methoxy-5-nitrophenyl)boronic acid” is a chemical compound with the CAS Number: 677746-35-9 . It has a molecular weight of 196.96 and its IUPAC name is 2-methoxy-5-nitrophenylboronic acid . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere .

Synthesis Analysis

While specific synthesis methods for “(2-Methoxy-5-nitrophenyl)boronic acid” were not found, boronic acids and their esters are generally synthesized through catalytic protodeboronation . This process involves the use of a radical approach to protodeboronate 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis

The linear formula for “(2-Methoxy-5-nitrophenyl)boronic acid” is C7H8BNO5 . The InChI code is 1S/C7H8BNO5/c1-14-7-3-2-5 (9 (12)13)4-6 (7)8 (10)11/h2-4,10-11H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “(2-Methoxy-5-nitrophenyl)boronic acid” were not found, boronic acids are generally used in Suzuki–Miyaura coupling reactions . This process involves the oxidative addition of palladium to form a new Pd–C bond and the transmetalation of boron to palladium .Physical and Chemical Properties Analysis

“(2-Methoxy-5-nitrophenyl)boronic acid” is a solid substance . It is stored at temperatures between 2-8°C in an inert atmosphere .Aplicaciones Científicas De Investigación

Protodesboronación catalítica de ésteres borónicos de pinacol

Este compuesto se utiliza en la protodesboronación catalítica de ésteres borónicos de pinacol. Este proceso permite la hidrometilación formal de alquenos anti-Markovnikov, una transformación valiosa pero previamente desconocida. La secuencia de hidrometilación se aplicó a (−)-Δ8-THC y colesterol protegidos con metoxi .

Acoplamiento cruzado de Suzuki-Miyaura

La parte de ácido borónico en este compuesto se puede utilizar en la reacción de acoplamiento cruzado de Suzuki-Miyaura. Este es un tipo de reacción de acoplamiento cruzado catalizada por paladio, utilizada para sintetizar compuestos biarílicos .

Síntesis del alcaloide isocriptolepina

“Ácido (2-metoxí-5-nitrofenil)borónico” se utiliza en la síntesis del alcaloide isocriptolepina y sus esqueletos relacionados mediante una reacción de Pictet-Spengler modificada .

Aplicaciones de detección

Los ácidos borónicos, incluido el “ácido (2-metoxí-5-nitrofenil)borónico”, se utilizan en diversas aplicaciones de detección. Pueden interactuar con dioles y bases de Lewis fuertes como los aniones fluoruro o cianuro, lo que lleva a su utilidad tanto en ensayos homogéneos como en detección heterogénea .

Etiquetado biológico

La interacción de los ácidos borónicos con los dioles permite su uso en diversas áreas, incluido el etiquetado biológico. Esto se puede utilizar para la manipulación y modificación de proteínas

Safety and Hazards

“(2-Methoxy-5-nitrophenyl)boronic acid” is labeled with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Direcciones Futuras

While specific future directions for “(2-Methoxy-5-nitrophenyl)boronic acid” were not found, boronic acids and their derivatives have been gaining interest in medicinal chemistry . The introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, improving the already existing activities .

Mecanismo De Acción

Target of Action

The primary targets of (2-Methoxy-5-nitrophenyl)boronic acid are organic compounds that participate in carbon-carbon bond forming reactions . This compound is a boronic acid, which is a class of compounds known for their ability to form stable complexes with diols .

Mode of Action

(2-Methoxy-5-nitrophenyl)boronic acid interacts with its targets through a process known as transmetalation, a key step in the Suzuki–Miyaura cross-coupling reaction . In this reaction, the boronic acid transfers a formally nucleophilic organic group to a palladium catalyst .

Biochemical Pathways

The primary biochemical pathway affected by (2-Methoxy-5-nitrophenyl)boronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis to form carbon-carbon bonds .

Pharmacokinetics

It’s known that the compound is solid at room temperature and should be stored in an inert atmosphere at 2-8°c for stability .

Result of Action

The action of (2-Methoxy-5-nitrophenyl)boronic acid results in the formation of new carbon-carbon bonds . This is a crucial process in organic synthesis and is used in the creation of a wide range of organic compounds . The compound also contributes to the formal anti-Markovnikov alkene hydromethylation .

Action Environment

The efficacy and stability of (2-Methoxy-5-nitrophenyl)boronic acid are influenced by environmental factors such as temperature and atmosphere . The compound is stable and readily prepared, making it environmentally benign . It should be stored in an inert atmosphere at 2-8°c to maintain its stability .

Análisis Bioquímico

Biochemical Properties

(2-Methoxy-5-nitrophenyl)boronic acid plays a significant role in biochemical reactions. It is involved in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with various enzymes and proteins during these reactions .

Molecular Mechanism

The molecular mechanism of (2-Methoxy-5-nitrophenyl)boronic acid primarily involves its role in Suzuki–Miyaura cross-coupling reactions . In these reactions, the compound participates in transmetalation, a process where it is transferred from boron to palladium .

Temporal Effects in Laboratory Settings

Boronic acids are known for their stability and are often used in long-term studies .

Metabolic Pathways

(2-Methoxy-5-nitrophenyl)boronic acid is involved in various metabolic pathways due to its role in Suzuki–Miyaura cross-coupling reactions . It interacts with various enzymes and cofactors during these reactions .

Transport and Distribution

Boronic acids are known to interact with various transporters and binding proteins .

Subcellular Localization

Boronic acids are known to be involved in various cellular processes, which could potentially direct them to specific compartments or organelles .

Propiedades

IUPAC Name |

(2-methoxy-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BNO5/c1-14-7-3-2-5(9(12)13)4-6(7)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKCSFVTRYBXAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)[N+](=O)[O-])OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666866 | |

| Record name | (2-Methoxy-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677746-35-9 | |

| Record name | B-(2-Methoxy-5-nitrophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=677746-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methoxy-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methoxy-5-nitrophenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-[1,2,4]Triazol-1-yl-phenyl)methanol](/img/structure/B591502.png)

![3-Amino-7,7a-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B591505.png)

![[1-(4-hydroxypentyl)indol-3-yl]-(4-hydroxyphenyl)methanone](/img/structure/B591506.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone](/img/structure/B591513.png)